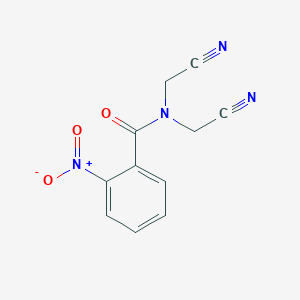

N,N-bis(cyanomethyl)-2-nitrobenzamide

Übersicht

Beschreibung

N,N-bis(cyanomethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C11H8N4O3 and its molecular weight is 244.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 244.05964013 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hypoxia-Selective Antitumor Agents

Compounds related to N,N-bis(cyanomethyl)-2-nitrobenzamide have been synthesized and evaluated for their cytotoxicity under hypoxic conditions, targeting tumor cells. The study by Palmer et al. (1996) discusses the synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, highlighting their potential as antitumor agents due to selective toxicity towards hypoxic tumor cells (Palmer et al., 1996).

Chemical Vapor Deposition Precursors

Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide have been utilized as single-source precursors for the deposition of nickel sulfide thin films via chemical vapor deposition (CVD). This application, explored by Saeed et al. (2013), demonstrates the compound's role in materials science, particularly in the formation of nanostructured thin films for electronic and photonic devices (Saeed et al., 2013).

Corrosion Inhibition

In the realm of corrosion science, Schiff bases related to this compound have been investigated for their ability to inhibit corrosion of metals, such as mild steel, in acidic environments. Singh and Quraishi (2016) report on the synthesis and evaluation of novel compounds for corrosion inhibition, highlighting the application of these chemical classes in protecting industrial materials (Singh & Quraishi, 2016).

Radiolabeling for Diagnostic Imaging

The development of radiolabeled compounds for diagnostic imaging, particularly for the detection of diseases such as malignant melanoma, has been explored. Auzeloux et al. (1999) discuss the synthesis and biological evaluation of technetium-99m radiolabeled N-amino-alkyl-benzamide derivatives, indicating the potential of such compounds in medical imaging (Auzeloux et al., 1999).

Polymer and Materials Science

The utility of polynitroaromatic compounds, which are structurally related to this compound, extends to polymer and materials science. Zhao et al. (2012) focus on the synthesis and application of o-nitrobenzyl alcohol derivatives in creating photodegradable hydrogels and other materials, showcasing the compound's relevance in developing advanced materials with controlled properties (Zhao et al., 2012).

Safety and Hazards

Zukünftige Richtungen

A cooperative catalytic system comprised of CuCl and Cu(OTf)2 could be used to effectively catalyse the three-, five- and seven-component coupling reactions of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN), and selectively produce in good yields the corresponding cyanomethylamines, N,N-bis(cyanomethyl)amines and N,N’-bis(cyanomethyl)methylenediamines . This could be a potential future direction for the use of “N,N-bis(cyanomethyl)-2-nitrobenzamide”.

Eigenschaften

IUPAC Name |

N,N-bis(cyanomethyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3/c12-5-7-14(8-6-13)11(16)9-3-1-2-4-10(9)15(17)18/h1-4H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMCYMMVURTKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275750 | |

| Record name | Benzamide, N,N-bis(cyanomethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54240-92-5 | |

| Record name | Benzamide, N,N-bis(cyanomethyl)-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54240-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N-bis(cyanomethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone](/img/structure/B5517543.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenylpentanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517558.png)

![(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide](/img/structure/B5517564.png)

![2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5517571.png)

![1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5517574.png)

![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B5517577.png)

![1-(1,3-benzothiazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517581.png)

![N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B5517592.png)

![1-[5,8-dimethoxy-2-(3-methylphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5517614.png)

![N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5517627.png)

![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyrid yl)-3-pyrrolin-2-one](/img/structure/B5517632.png)